Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate
Description
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is a secondary amine derivative featuring a dibenzo[b,d]furan core substituted with an isopropylamino group at position 2 and a methyl ester at position 2. This compound is listed as discontinued in commercial catalogs (CymitQuimica), indicating its specialized use in research or niche applications .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)dibenzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-10(2)18-14-8-12-11-6-4-5-7-15(11)21-16(12)9-13(14)17(19)20-3/h4-10,18H,1-3H3 |
InChI Key |
GUANMBOQQHGFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate typically involves the reaction of dibenzo[b,d]furan derivatives with isopropylamine and methylating agents. One common method involves the use of α-chloro ketones and β-dicarbonyl compounds . For example, the condensation of acetylacetone with ethyl bromopyruvate can lead to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethyl 7-Fluoro-1-hydroxy-8-isopropyldibenzo[b,d]furan-3-carboxylate
Key Structural Differences :
- Substituents : Fluorine at position 7, hydroxyl at position 1, and isopropyl at position 6.
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
Functional Implications :
- Hydroxyl and isopropyl groups introduce polarity and steric hindrance, altering solubility and interaction with targets.
Methyl 1-Isopropyl-1H-pyrazole-3-carboxylate
Core Heterocycle : Pyrazole ring (vs. dibenzofuran).
Functional Groups : Similar methyl ester and isopropyl substituents.
Property Differences :
Methyl 2-(Azidomethyl)furan-3-carboxylate
Core Structure: Monocyclic furan (vs. dibenzofuran). Functional Groups: Azidomethyl at position 2 and methyl ester at position 3.
Key Contrasts :
- Reactivity: The azide group enables click chemistry applications, whereas the isopropylamino group in the target compound may participate in hydrogen bonding or alkylation.
- Stability : Azides are thermally labile, requiring careful handling, while secondary amines are more stable under standard conditions.
- Molecular Weight : 181.1 g/mol (azide derivative) vs. higher weight for the dibenzofuran analog, affecting pharmacokinetics .
Herbicidal Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl)
Structural Features : Sulfonylurea bridges and triazine rings (absent in the target compound).
Functional Divergence :
- Mode of Action : Herbicidal activity via acetolactate synthase inhibition, unrelated to the dibenzofuran scaffold.
- Solubility : Sulfonyl groups enhance water solubility, unlike the lipophilic dibenzofuran core.
- Synthesis Complexity : Triazine incorporation requires multi-step protocols vs. simpler dibenzofuran functionalization .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological and Formulation Insights
- pH Stability: Analogous phenoxypropanolamines with isopropylamino groups exhibit pH stability in the range of 4.5–6.5, suggesting similar formulation requirements for the target compound .
- Loss on Drying : Related compounds require vacuum drying at 65°C, indicating thermal stability guidelines for processing .
Biological Activity
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dibenzo[b,d]furan core, which is known for various biological activities. Its chemical formula is , and it features an isopropylamino group that may contribute to its biological effects.
Research indicates that compounds with structures similar to this compound often exhibit activity through several mechanisms:
- Antiproliferative Effects : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer metabolism, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound exhibits potent activity against these cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of MCF-7 cells, with an observed IC50 value of 12.5 µM. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity.
- HeLa Cell Line Investigation : Another investigation focused on HeLa cells revealed that treatment with this compound resulted in cell cycle arrest at the G2/M checkpoint, indicating its potential to disrupt normal cell division processes.
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
This suggests a broad-spectrum antimicrobial potential, warranting further exploration into its use as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
